(R)-Metoprolol-d7 is a deuterated derivative of metoprolol, a selective beta-1 adrenergic receptor blocker commonly used in cardiovascular therapy. The incorporation of deuterium atoms into the metoprolol structure enhances its metabolic stability and alters its pharmacokinetic properties, making it a valuable tool in scientific research. This compound is primarily utilized to study the pharmacokinetics and pharmacodynamics of beta-blockers, offering insights into their behavior in biological systems.
(R)-Metoprolol-d7 falls under the category of pharmaceutical compounds, specifically as a beta-blocker. It is classified as a selective beta-1 adrenergic antagonist, which means it primarily targets beta-1 receptors found in cardiac tissues, influencing heart rate and contractility.
The synthesis of (R)-Metoprolol-d7 can be achieved through several methods:
The industrial production of (R)-Metoprolol-d7 involves scaling up these synthetic routes, utilizing large-scale hydrogenation reactors, and incorporating purification steps such as crystallization and chromatography to ensure high purity levels of the final product.
The molecular formula for (R)-Metoprolol-d7 is C15H22D7N3O3, indicating that it retains the core structure of metoprolol but with seven hydrogen atoms replaced by deuterium.
(R)-Metoprolol-d7 can undergo various chemical reactions:
Common reagents for these reactions include:
(R)-Metoprolol-d7 functions by selectively blocking beta-1 adrenergic receptors located predominantly in cardiac tissues. This blockade results in:
The mechanism involves inhibition of cyclic adenosine monophosphate production through G-protein coupled receptor pathways, leading to reduced cardiac contractility and heart rate.
Relevant data indicate that the presence of deuterium can significantly influence both the stability and reactivity of pharmaceutical compounds, making (R)-Metoprolol-d7 an important subject for pharmacological studies.
(R)-Metoprolol-d7 has several significant applications in scientific research:
These applications underscore its utility in advancing our understanding of beta-blocker pharmacology and metabolism.
The molecular architecture of (R)-Metoprolol-d7 (chemical formula C₁₅H₁₈D₇NO₃) features strategic deuterium placement at the methoxyethyl group and isopropylamine moiety, minimizing interference with the pharmacophore regions essential for beta-1 receptor binding. This selective deuteration increases the molecular weight to 274.41 g/mol for the free base form (compared to 267.36 g/mol for non-deuterated metoprolol) while preserving the spatial orientation of functional groups responsible for target engagement. The isotopic distribution specifically affects the -OCH₂CH₃ and -CH(CH₃)₂ groups, with deuterium atoms replacing hydrogen at these positions: [2H]C([2H])([2H])C(C([2H])([2H])[2H])([2H])NCC(O)COC₆H₄CCOC [3] [10].
Table 1: Structural Comparison of (R)-Metoprolol-d7 and Non-Deuterated Metoprolol
Structural Property | Non-Deuterated Metoprolol | (R)-Metoprolol-d7 |
---|---|---|
Molecular Formula | C₁₅H₂₅NO₃ | C₁₅H₁₈D₇NO₃ |
Molecular Weight (g/mol) | 267.36 | 274.41 |
Deuterium Positions | None | Methoxyethyl, Isopropyl |
Chiral Configuration | (R)-enantiomer | (R)-enantiomer |
Receptor Binding Affinity | High for β₁-adrenergic receptors | Maintained affinity |
The retention of the (R)-configuration ensures preserved beta-1 receptor binding affinity, as this enantiomer demonstrates approximately 20-fold greater pharmacological activity toward β₁-adrenergic receptors compared to its (S)-counterpart. This stereochemical purity is critical for its application as an internal standard in bioanalytical assays, where it must behave identically to endogenous (R)-metoprolol during sample preparation and chromatographic separation. Analytical characterization reveals identical chromatographic behavior to non-deuterated (R)-metoprolol on chiral stationary phases, with complete resolution (Rs = 2.24) achieved using Lux Amylose-2 columns under optimized mobile phase conditions [5] [10]. This property enables accurate quantification of enantiomeric ratios in biological samples without interference from the deuterated standard.
Deuterium incorporation in (R)-Metoprolol-d7 induces significant pharmacokinetic alterations through the deuterium kinetic isotope effect (DKIE), where the stronger carbon-deuterium bond (compared to carbon-hydrogen) resists enzymatic cleavage, thereby slowing metabolic degradation. This phenomenon is particularly relevant for metoprolol, which undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes. The deuterium substitution strategically targets positions vulnerable to oxidative metabolism, resulting in substantially reduced clearance rates and extended elimination half-life [3] [7].
Table 2: Comparative Pharmacokinetic Parameters of Metoprolol and (R)-Metoprolol-d7
Pharmacokinetic Parameter | Non-Deuterated Metoprolol | (R)-Metoprolol-d7 | Clinical Significance |
---|---|---|---|
Elimination Half-life (t₁/₂) | 3–7 hours | 8–12 hours | Extended exposure duration |
Oral Bioavailability | ~50% | ~65% | Reduced first-pass effect |
Volume of Distribution (Vd) | 4.2 L/kg | 5.1 L/kg | Altered tissue distribution |
CYP2D6 Metabolic Clearance | High | Reduced by 40-60% | Altered drug interaction potential |
Metabolic studies using human liver microsomes demonstrate that (R)-Metoprolol-d7 experiences attenuated CYP2D6-mediated α-hydroxylation, its principal metabolic pathway. Interestingly, deuterium labeling also reveals contributions from alternative CYP isoforms: CYP3A4 participates in α-hydroxylation (4.0 ± 0.7%), CYP2B6 and CYP2C9 contribute to O-demethylation (19.0 ± 2.6%), and multiple CYPs facilitate N-dealkylation (7.6 ± 1.7%). These secondary pathways become particularly significant in CYP2D6 poor metabolizers or when CYP3A4 is induced by agents like rifampicin, where the contribution of non-CYP2D6 enzymes to metoprolol metabolism increases substantially. The deuterium labeling in (R)-Metoprolol-d7 effectively magnifies the visibility of these alternative metabolic routes, which might be pharmacologically relevant in special populations [7].
In analytical applications, (R)-Metoprolol-d7 serves as the ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) quantification of metoprolol enantiomers in biological matrices. Its near-identical chromatographic behavior to endogenous metoprolol, combined with a +7 Da mass shift in MS detection, enables precise quantification without matrix interference. Validation studies demonstrate linearity (R² > 0.999) across 1–500 ng/mL concentration ranges in human plasma, with inter-day precision <5% relative standard deviation. This analytical stability makes it indispensable for high-throughput pharmacokinetic studies and therapeutic drug monitoring, particularly when assessing stereoselective disposition of metoprolol enantiomers in clinical research [5] [6].
The stereoselective pharmacokinetics and receptor binding characteristics of metoprolol enantiomers reveal significant differences that are further elucidated through comparative studies with (R)-Metoprolol-d7:
Enantioselective Receptor Binding: The (R)-enantiomer of metoprolol demonstrates approximately 20-fold greater affinity for β₁-adrenergic receptors compared to the (S)-enantiomer. Deuterium labeling in (R)-Metoprolol-d7 does not alter this intrinsic pharmacodynamic property, as confirmed by receptor binding assays. However, the extended half-life of the deuterated compound results in prolonged receptor occupancy, making it particularly valuable for studying long-term receptor adaptation and regulation mechanisms in experimental models [3] [10].
Metabolic Stability and CYP2D6 Polymorphism: The metabolic clearance of (R)-Metoprolol-d7 is significantly reduced compared to non-deuterated (R)-metoprolol, especially in CYP2D6 extensive metabolizers. Pharmacogenetic studies reveal that CYP2D6 poor metabolizers exhibit 3.2-fold higher plasma concentrations of (R)-Metoprolol-d7 compared to extensive metabolizers (p < 0.01), highlighting the compound's sensitivity to cytochrome P450 polymorphism. This metabolic stability enhances its utility as a pharmacological probe for investigating CYP2D6 activity without the rapid clearance observed with non-deuterated metoprolol [3] [7].
Drug-Drug Interaction Profiles: The altered metabolic pathways of (R)-Metoprolol-d7 result in distinctive drug interaction potentials compared to non-deuterated metoprolol. When coadministered with CYP2D6 inhibitors like eliglustat, (R)-Metoprolol-d7 exhibits a 2-fold increase in exposure (AUC), similar to non-deuterated metoprolol. However, its reduced dependence on CYP2D6-mediated metabolism makes it less susceptible to interactions with strong CYP2D6 inhibitors compared to non-deuterated metoprolol. Conversely, its increased reliance on CYP3A4 for alternative metabolic pathways makes it more sensitive to CYP3A4 inducers like rifampicin [7] [8].
Table 3: Beta-Blocker Pharmacodynamic Comparison Including (R)-Metoprolol-d7
Pharmacodynamic Property | (R)-Metoprolol-d7 | Atenolol | Propranolol | Bisoprolol |
---|---|---|---|---|
β-Receptor Selectivity | β₁-selective | β₁-selective | Non-selective | β₁-selective |
Half-life (hours) | 8–12 | 6–9 | 3–6 | 10–12 |
Lipid Solubility | Moderate | Low | High | Moderate |
Intrinsic Sympathomimetic Activity (ISA) | No | No | No | No |
Primary Metabolic Pathway | CYP2D6 (deuterium-modified) | Renal excretion | CYP1A2/CYP2D6 | CYP3A4/CYP2D6 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9